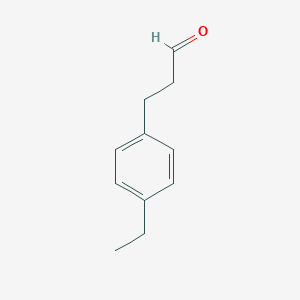
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide, also known as GSK369796, is a chemical compound that has been extensively studied for its potential as an antimalarial drug. It belongs to the class of compounds known as 4-aminoquinolines, which have been used for decades to treat malaria. GSK369796 has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are of great interest.
Mecanismo De Acción
The exact mechanism of action of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide is not fully understood. However, it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, as it allows it to detoxify the toxic byproducts of hemoglobin digestion. By inhibiting this pathway, N-Butyl-2-(7-chloro-4-quinolylamino)propionamide disrupts the parasite's ability to survive and reproduce.
Biochemical and Physiological Effects:
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde. In addition, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that N-Butyl-2-(7-chloro-4-quinolylamino)propionamide may have potential as an anti-inflammatory and antioxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide is that it has been extensively studied and optimized for synthesis, making it a reliable and consistent compound for use in lab experiments. In addition, its potential as an antimalarial and anti-inflammatory agent makes it a promising candidate for further study. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are a number of future directions for the study of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide. One area of interest is its potential as a treatment for tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis. Another area of interest is its potential as a treatment for cancer, as it has been shown to have activity against certain cancer cell lines. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide can be synthesized using a multistep process. The starting material is 7-chloro-4-quinolinecarboxylic acid, which is converted to 7-chloro-4-quinolineamine. This intermediate is then reacted with butylamine and propionyl chloride to yield N-Butyl-2-(7-chloro-4-quinolylamino)propionamide. The synthesis of this compound has been optimized to increase yield and purity, making it a viable candidate for further study.
Aplicaciones Científicas De Investigación
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has been studied extensively for its potential as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. In addition, it has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has also been studied for its potential as a treatment for other diseases, such as tuberculosis and cancer.
Propiedades
Número CAS |
102149-29-1 |
|---|---|
Nombre del producto |
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide |
Fórmula molecular |
C16H20ClN3O |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
N-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide |
InChI |
InChI=1S/C16H20ClN3O/c1-3-4-8-19-16(21)11(2)20-14-7-9-18-15-10-12(17)5-6-13(14)15/h5-7,9-11H,3-4,8H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
ZBFLWUVCILIZGY-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canónico |
CCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Sinónimos |
N-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



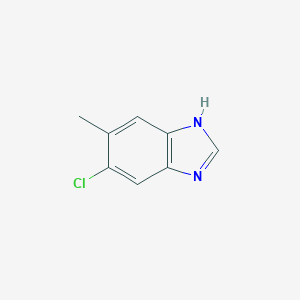
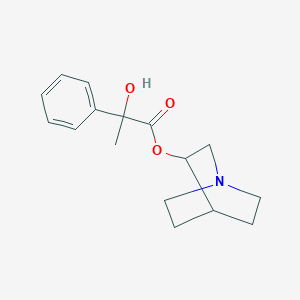


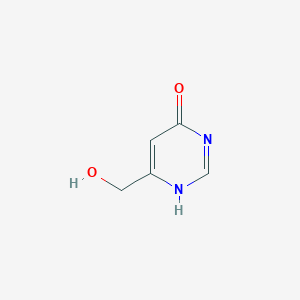
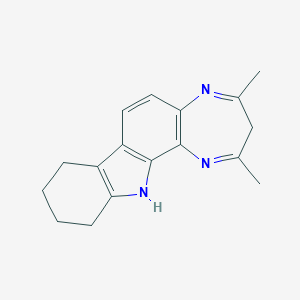
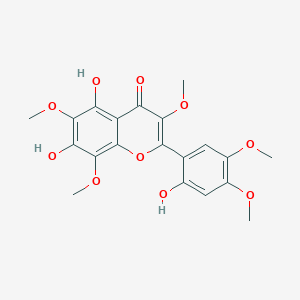

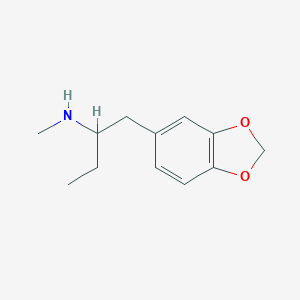
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)

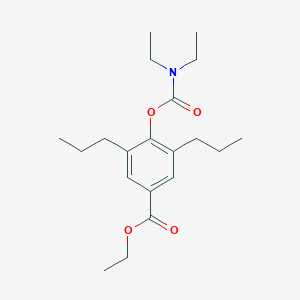
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
